N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide
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Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H19NO3S2 and its molecular weight is 301.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Green Synthesis Approaches: Innovative methodologies for synthesizing thiophene derivatives, including N-(1,1-diketothiolan-3-yl)-N-isobutyl-thiophene-2-carboxamide and its analogs, have been developed. These methods emphasize environmentally friendly approaches, such as 1,3-dipolar cycloaddition, to generate compounds with potential antimicrobial activities (Sowmya et al., 2018).
- Structural Analysis and Derivatives: Detailed synthesis processes have led to the creation of a variety of thiophene-2-carboxamide derivatives, characterized by their structural and electronic properties. These studies often include X-ray diffraction, DFT computations, and molecular docking to understand the compounds' interactions at the molecular level (Cakmak et al., 2022).
Biological Activities and Potential Applications
- Antimicrobial and Antifungal Activities: Several studies have reported the potent antimicrobial and antifungal properties of thiophene-2-carboxamide derivatives. These compounds have shown effectiveness against a range of bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections (Talupur et al., 2021).
- Anticancer Activities: Research into thiophene-2-carboxamide derivatives has also highlighted their anticancer potential. Certain derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Atta & Abdel‐Latif, 2021).
- Inhibition of Angiogenesis and Drug Resistance: Some thiophene-2-carboxamide compounds have been identified as dual inhibitors of angiogenesis and P-glycoprotein efflux pumps. This dual activity suggests their use in overcoming drug resistance in cancer treatment, offering a new approach to enhancing the efficacy of chemotherapeutic agents (Mudududdla et al., 2015).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10(2)8-14(11-5-7-19(16,17)9-11)13(15)12-4-3-6-18-12/h3-4,6,10-11H,5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPFKYLURKLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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